molecular formula C65H91N13O19S B586227 PROTEIN KINASE C EPSILON PEPTIDE CAS No. 157877-99-1

PROTEIN KINASE C EPSILON PEPTIDE

Cat. No.: B586227
CAS No.: 157877-99-1
M. Wt: 1390.575
InChI Key: LVMPZAJEAHESMF-RJEWGMQKSA-N
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Description

Protein kinase C epsilon peptide: is a member of the protein kinase C family, which is a group of serine/threonine kinases involved in various cellular processes. This particular isoform, epsilon, plays a significant role in signal transduction pathways, influencing functions such as cell proliferation, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protein kinase C epsilon peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as E. coli, which then produces the peptide in large quantities .

Chemical Reactions Analysis

Types of Reactions

Protein kinase C epsilon peptide undergoes various chemical reactions, including:

    Phosphorylation: Addition of a phosphate group to serine or threonine residues.

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to form free thiol groups.

Common Reagents and Conditions

    Phosphorylation: ATP and kinase enzymes.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products

Scientific Research Applications

Protein kinase C epsilon peptide has numerous applications in scientific research:

    Chemistry: Used as a model compound to study phosphorylation and other post-translational modifications.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.

    Medicine: Explored as a potential therapeutic target for diseases such as cancer, cardiovascular diseases, and neurological disorders.

    Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.

Mechanism of Action

Protein kinase C epsilon peptide exerts its effects through phosphorylation of target proteins. This process involves:

    Activation: Binding of diacylglycerol (DAG) and phosphatidylserine (PS) to the regulatory domain of the kinase.

    Translocation: Movement of the kinase to the membrane where it interacts with its substrates.

    Phosphorylation: Transfer of a phosphate group from ATP to specific serine or threonine residues on the substrate proteins.

The molecular targets and pathways involved include various signaling cascades such as the MAPK/ERK pathway, which regulates cell growth and differentiation .

Comparison with Similar Compounds

Protein kinase C epsilon peptide is unique among the protein kinase C family due to its specific regulatory roles and tissue distribution. Similar compounds include:

    Protein kinase C alpha peptide: Involved in cell cycle regulation and apoptosis.

    Protein kinase C delta peptide: Plays a role in immune response and inflammation.

    Protein kinase C zeta peptide: Associated with cell polarity and migration.

Each of these isoforms has distinct functions and regulatory mechanisms, highlighting the specificity and importance of this compound in cellular processes.

Properties

CAS No.

157877-99-1

Molecular Formula

C65H91N13O19S

Molecular Weight

1390.575

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C65H91N13O19S/c1-37(2)29-45(59(90)72-44(25-28-98-3)64(95)78-27-12-18-51(78)65(96)97)73-62(93)49(33-55(85)86)76-58(89)43(23-24-54(83)84)70-52(81)35-69-57(88)46(30-38-13-6-4-7-14-38)74-61(92)48(32-40-19-21-41(80)22-20-40)75-63(94)50(36-79)77-60(91)47(31-39-15-8-5-9-16-39)71-53(82)34-68-56(87)42(67)17-10-11-26-66/h4-9,13-16,19-22,37,42-51,79-80H,10-12,17-18,23-36,66-67H2,1-3H3,(H,68,87)(H,69,88)(H,70,81)(H,71,82)(H,72,90)(H,73,93)(H,74,92)(H,75,94)(H,76,89)(H,77,91)(H,83,84)(H,85,86)(H,96,97)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

LVMPZAJEAHESMF-RJEWGMQKSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

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